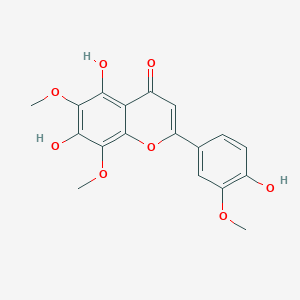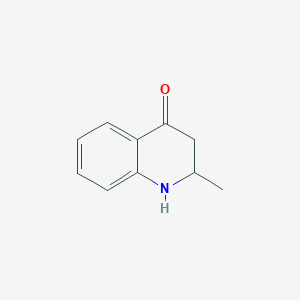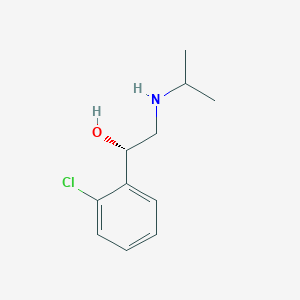
Clorprenaline, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clorprenaline, (S)- is a chemical compound known for its role as a beta-adrenergic agonist. It is primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator effects . The compound has the chemical formula C11H17Cl2NO and is characterized by its ability to relax smooth muscle tissue in the bronchi, thereby improving airflow to the lungs .
Méthodes De Préparation
The synthesis of Clorprenaline, (S)- involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with isopropylamine to form 1-(2-chlorophenyl)-2-isopropylaminoethanol . This intermediate is then subjected to further reactions to yield the final product, Clorprenaline, (S)-. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Analyse Des Réactions Chimiques
Clorprenaline, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
Clorprenaline, (S)- has a wide range of scientific research applications:
Mécanisme D'action
Clorprenaline, (S)- functions as a beta-adrenergic agonist, primarily targeting beta-2 adrenergic receptors in the smooth muscle cells of the bronchi . Upon binding to these receptors, it activates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates target proteins, resulting in decreased intracellular calcium levels. This decrease in calcium levels causes relaxation of the smooth muscle fibers, leading to bronchodilation and improved airflow .
Comparaison Avec Des Composés Similaires
Clorprenaline, (S)- is often compared with other beta-adrenergic agonists such as salbutamol, terbutaline, and isoproterenol. While all these compounds share similar mechanisms of action, Clorprenaline, (S)- is unique in its specific binding affinity and selectivity for beta-2 adrenergic receptors . This selectivity reduces the likelihood of cardiovascular side effects, making it a preferred choice for treating respiratory conditions .
Similar compounds include:
Salbutamol: Another beta-2 adrenergic agonist used for bronchodilation.
Terbutaline: Known for its use in treating asthma and bronchospasm.
Isoproterenol: A non-selective beta-adrenergic agonist with broader applications but more side effects.
Clorprenaline, (S)-’s unique properties and selective action make it a valuable compound in both research and clinical settings.
Propriétés
Numéro CAS |
29261-25-4 |
|---|---|
Formule moléculaire |
C11H16ClNO |
Poids moléculaire |
213.7 g/mol |
Nom IUPAC |
(1S)-1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/t11-/m1/s1 |
Clé InChI |
SSMSBSWKLKKXGG-LLVKDONJSA-N |
SMILES isomérique |
CC(C)NC[C@H](C1=CC=CC=C1Cl)O |
SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O |
SMILES canonique |
CC(C)NCC(C1=CC=CC=C1Cl)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


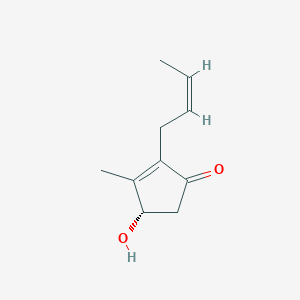
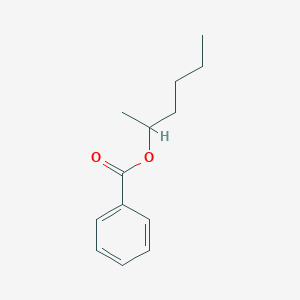
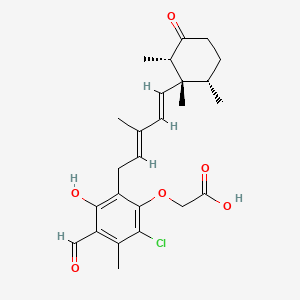
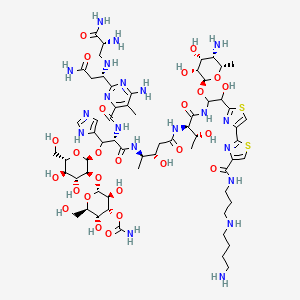
![(1R,2R,3S,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol](/img/structure/B1252848.png)

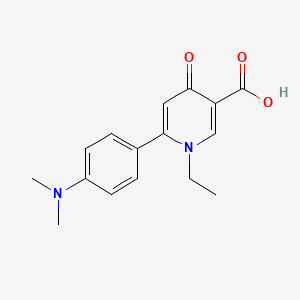
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252855.png)
![1-(4-Bromophenyl)-3-[[[4-(4-morpholinyl)-3-nitrophenyl]-oxomethyl]amino]thiourea](/img/structure/B1252856.png)
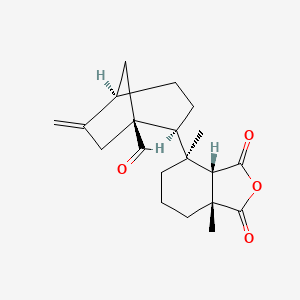
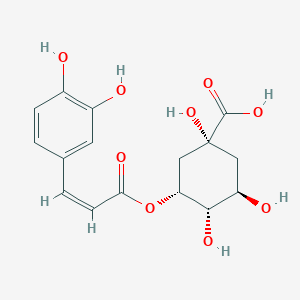
![(1R,3S,6S,7S,10S)-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3S)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one](/img/structure/B1252862.png)
